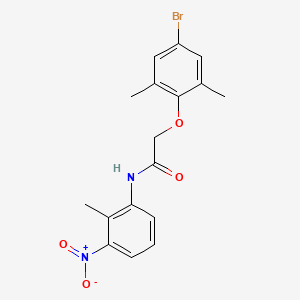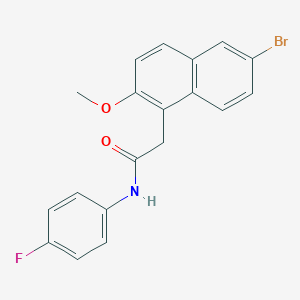
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide, also known as MitoBloCK-7, is a small molecule inhibitor that targets mitochondrial complex I. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
作用機序
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide targets mitochondrial complex I, which is a critical component of the electron transport chain. By inhibiting complex I, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide reduces the production of ATP and increases the production of reactive oxygen species. This leads to the induction of apoptosis in cancer cells and the activation of cellular stress responses in neurons.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide induces apoptosis by activating the intrinsic pathway and reducing the expression of anti-apoptotic proteins. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide reduces the production of reactive oxygen species, which can cause DNA damage and promote cancer cell growth.
In neurons, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide improves mitochondrial function by reducing oxidative stress and increasing ATP production. This leads to a reduction in neuronal cell death and an improvement in cognitive function.
実験室実験の利点と制限
One of the major advantages of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide is its specificity for mitochondrial complex I. This allows for targeted inhibition of complex I and reduces the potential for off-target effects. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to have low toxicity in animal models.
However, one of the limitations of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide is complex and time-consuming, which can limit its availability for research studies.
将来の方向性
There are several future directions for research on N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in vivo.
Another area of research is the potential use of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in combination with other drugs for cancer therapy. Studies have shown that N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide enhances the efficacy of chemotherapy drugs, and further research is needed to determine the optimal drug combinations for cancer treatment.
Finally, there is potential for the use of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in the treatment of other diseases, such as metabolic disorders and cardiovascular diseases. Further studies are needed to determine the efficacy of N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide in these diseases and to identify potential off-target effects.
科学的研究の応用
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been extensively studied in various scientific research applications. One of the major areas of research is cancer therapy. Studies have shown that N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and reducing the production of reactive oxygen species. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, in cancer treatment.
Another area of research is neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to improve mitochondrial function and reduce neuronal cell death in animal models of these diseases. Additionally, N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxo-9H-fluorene-4-carboxamide has been shown to improve cognitive function in aged mice.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-9-oxofluorene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c1-27-12-9-10-17-18(11-12)28-22(23-17)24-21(26)16-8-4-7-15-19(16)13-5-2-3-6-14(13)20(15)25/h2-11H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQXOARVYCIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=C3C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-{2-[(4-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4135490.png)

![1-[({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135502.png)
![7-chloro-2-(4-methylbenzyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135506.png)
![N-(2-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135514.png)


![N-{[(3-hydroxypropyl)amino]carbonyl}-1-naphthalenecarbothioamide](/img/structure/B4135534.png)

![10-(4-ethoxyphenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4135541.png)
![N-{3-[({[2-(2,4-dichlorophenoxy)propanoyl]amino}carbonothioyl)amino]phenyl}butanamide](/img/structure/B4135550.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4135575.png)
![1-{[(3-isopropoxypropyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4135579.png)